Methyl (2,4-dioxo-1,4-dihydropyrido[3,2-d]pyrimidin-3(2H)-yl)acetate
Overview
Description
Methyl (2,4-dioxo-1,4-dihydropyrido[3,2-d]pyrimidin-3(2H)-yl)acetate is a fascinating compound belonging to the pyridopyrimidine family. Its complex structure features a fused bicyclic system with multiple functional groups that contribute to its versatility in chemical reactions and applications. This compound has garnered interest in various fields, particularly in medicinal chemistry and material science.
Mechanism of Action
Mode of Action
It is known that the compound is synthesized via a reaction of 2-amino-nicotinonitriles with carbonyls . The interaction of the compound with its targets and the resulting changes are subjects of ongoing research.
Biochemical Pathways
It is known that pyrido[2,3-d]pyrimidines, a class of compounds to which this compound belongs, have a wide range of biological activities . They are known to inhibit dihydrofolate reductase (DHFR) , which is involved in the synthesis of nucleotides and thus DNA replication.
Result of Action
Compounds of the pyrido[2,3-d]pyrimidines class have been found to have antimicrobial and cytotoxic activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (2,4-dioxo-1,4-dihydropyrido[3,2-d]pyrimidin-3(2H)-yl)acetate often involves multi-step reactions. A common synthetic route includes the cyclization of appropriate precursors under controlled conditions:
Step 1: Formation of the pyridopyrimidine core through the condensation of pyridine derivatives with urea or other nitrogen sources.
Step 2: Introduction of the ester group via esterification reactions, often using methyl chloroformate or methanol in the presence of acid catalysts.
Industrial Production Methods
Industrial production typically scales up laboratory methods with modifications for efficiency and cost-effectiveness. Large-scale synthesis might employ continuous flow reactors for better control over reaction parameters and yield optimization.
Chemical Reactions Analysis
Types of Reactions
Methyl (2,4-dioxo-1,4-dihydropyrido[3,2-d]pyrimidin-3(2H)-yl)acetate is known for undergoing various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or alter its chemical properties.
Reduction: Reduction reactions can modify the oxidation state of the compound's functional groups, potentially creating new derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the compound's bicyclic system.
Common Reagents and Conditions
Oxidation: Often carried out using reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Conditions vary widely, but may include the use of catalysts such as palladium on carbon (Pd/C) or bases like sodium hydroxide (NaOH).
Major Products
The major products formed depend on the type of reaction:
Oxidation can lead to the formation of dioxo or hydroxy derivatives.
Reduction may yield hydroxy derivatives or deoxygenated compounds.
Substitution reactions result in derivatives with new substituents at various positions.
Scientific Research Applications
Methyl (2,4-dioxo-1,4-dihydropyrido[3,2-d]pyrimidin-3(2H)-yl)acetate has broad applications across several fields:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and interaction with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: Applied in material science for the development of novel materials with unique properties.
Comparison with Similar Compounds
Similar Compounds
Methyl (2,4-dioxo-1,4-dihydropyrido[2,3-d]pyrimidin-3(2H)-yl)acetate
Ethyl (2,4-dioxo-1,4-dihydropyrido[3,2-d]pyrimidin-3(2H)-yl)acetate
Methyl (2,4-dioxo-1,4-dihydropyrido[3,2-d]triazine-3(2H)-yl)acetate
Comparison
Methyl (2,4-dioxo-1,4-dihydropyrido[3,2-d]pyrimidin-3(2H)-yl)acetate stands out due to its unique bicyclic system, which provides distinct chemical reactivity and biological activity. Compared to its analogs, it may exhibit different solubility, stability, and interaction with biological targets, making it a valuable compound for specialized applications.
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Properties
IUPAC Name |
methyl 2-(2,4-dioxo-1H-pyrido[3,2-d]pyrimidin-3-yl)acetate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O4/c1-17-7(14)5-13-9(15)8-6(12-10(13)16)3-2-4-11-8/h2-4H,5H2,1H3,(H,12,16) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPNFTZGOHPABQS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CN1C(=O)C2=C(C=CC=N2)NC1=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601168485 | |
Record name | Methyl 1,4-dihydro-2,4-dioxopyrido[3,2-d]pyrimidine-3(2H)-acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601168485 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1105193-33-6 | |
Record name | Methyl 1,4-dihydro-2,4-dioxopyrido[3,2-d]pyrimidine-3(2H)-acetate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1105193-33-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 1,4-dihydro-2,4-dioxopyrido[3,2-d]pyrimidine-3(2H)-acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601168485 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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